molecular formula C16H18N4O B2582327 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319723-97-0

3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2582327
CAS RN: 2319723-97-0
M. Wt: 282.347
InChI Key: AICWXMGDQMDRDS-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane, also known as PZII-029, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic azabicyclooctanes, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with the sigma-2 receptor. This compound binds to the receptor with high affinity and selectivity, leading to the modulation of its activity. The sigma-2 receptor is known to be involved in various cellular processes, including cell proliferation, apoptosis, and stress response. The modulation of the sigma-2 receptor activity by this compound may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vivo studies have shown that this compound can reduce the growth of tumors in animal models of cancer. In addition, this compound has been shown to modulate the activity of the sigma-2 receptor, which may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane in lab experiments include its high affinity and selectivity for the sigma-2 receptor, its ability to modulate the activity of the receptor, and its potential applications in the treatment of various neurological disorders. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane. One direction is to further investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its interaction with the sigma-2 receptor. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for drug development.

Synthesis Methods

The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves a multistep process that starts with the preparation of the pyrazole and pyridine precursors. The pyrazole precursor is prepared by reacting 4-chloro-3-nitropyrazole with sodium azide, followed by reduction with palladium on carbon. The pyridine precursor is prepared by reacting 4-bromopyridine with ethyl 8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate, followed by hydrolysis and decarboxylation. The final step involves the coupling of the two precursors using palladium-catalyzed cross-coupling reaction to yield this compound.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to exhibit high affinity and selectivity for the sigma-2 receptor, which is a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and stress response. This compound has been shown to modulate the activity of the sigma-2 receptor, which may have implications for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(12-4-7-17-8-5-12)20-13-2-3-14(20)11-15(10-13)19-9-1-6-18-19/h1,4-9,13-15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICWXMGDQMDRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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